molecular formula C17H20BrFN4O B7011581 N-[1-[(4-bromophenyl)methyl]imidazol-2-yl]-2-(3-fluoropiperidin-4-yl)acetamide

N-[1-[(4-bromophenyl)methyl]imidazol-2-yl]-2-(3-fluoropiperidin-4-yl)acetamide

Cat. No.: B7011581
M. Wt: 395.3 g/mol
InChI Key: PFDBIXJKERLJDM-UHFFFAOYSA-N
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Description

N-[1-[(4-bromophenyl)methyl]imidazol-2-yl]-2-(3-fluoropiperidin-4-yl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[1-[(4-bromophenyl)methyl]imidazol-2-yl]-2-(3-fluoropiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrFN4O/c18-14-3-1-12(2-4-14)11-23-8-7-21-17(23)22-16(24)9-13-5-6-20-10-15(13)19/h1-4,7-8,13,15,20H,5-6,9-11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDBIXJKERLJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CC(=O)NC2=NC=CN2CC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-bromophenyl)methyl]imidazol-2-yl]-2-(3-fluoropiperidin-4-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-bromophenyl group: This step involves the bromination of a phenyl ring followed by its attachment to the imidazole ring via a suitable linker.

    Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Coupling of the imidazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the imidazole and piperidine rings, typically through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common techniques include:

    Batch and continuous flow synthesis: These methods allow for the efficient production of large quantities of the compound.

    Catalysis: The use of catalysts can enhance reaction rates and selectivity, improving overall yield and reducing waste.

    Green chemistry principles: Implementing environmentally friendly practices, such as solvent recycling and waste minimization, is crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-bromophenyl)methyl]imidazol-2-yl]-2-(3-fluoropiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium iodide, potassium fluoride, and various organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives such as N-oxides or carbonyl compounds.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

N-[1-[(4-bromophenyl)methyl]imidazol-2-yl]-2-(3-fluoropiperidin-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer, infections, and neurological disorders.

    Biological Studies: It can be used to study the biological activities of imidazole derivatives, including their interactions with enzymes, receptors, and other biomolecules.

    Chemical Biology: The compound can serve as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins and other biomolecules.

    Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[(4-bromophenyl)methyl]imidazol-2-yl]-2-(3-fluoropiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to active sites: The compound can bind to the active sites of enzymes or receptors, modulating their activity.

    Inhibition or activation: Depending on the target, the compound can act as an inhibitor or activator, affecting the biological pathway in which the target is involved.

    Signal transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses and functions.

Comparison with Similar Compounds

N-[1-[(4-bromophenyl)methyl]imidazol-2-yl]-2-(3-fluoropiperidin-4-yl)acetamide can be compared with other similar compounds, such as:

    N-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]-2-(3-fluoropiperidin-4-yl)acetamide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    N-[1-[(4-bromophenyl)methyl]imidazol-2-yl]-2-(3-chloropiperidin-4-yl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which may influence its chemical properties and interactions with molecular targets.

    N-[1-[(4-bromophenyl)methyl]imidazol-2-yl]-2-(3-methylpiperidin-4-yl)acetamide: This compound has a methyl group instead of a fluorine atom, which may alter its biological activity and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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